2-Hydroxy-5-iodopyridine
Overview
Description
2-Hydroxy-5-iodopyridine is a chemical compound with the molecular formula C5H4INO. It is also known by other names such as 5-Iodo-2-pyridinol and 5-Iodo-2(1H)-pyridone. This compound is characterized by the presence of an iodine atom at the 5-position and a hydroxyl group at the 2-position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
It is known that iodinated pyridine compounds often interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of 2-Hydroxy-5-iodopyridine is currently unknown due to the lack of specific studies on this compound. It is likely that the iodine atom plays a crucial role in its interactions with biological targets .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. As a small, polar molecule, it is expected to have good bioavailability. The presence of the iodine atom may influence its distribution and metabolism .
Result of Action
Given its structural similarity to other iodinated pyridines, it may have a range of potential effects, depending on its specific targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules. For example, it is known to be light-sensitive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-iodopyridine typically involves the iodination of 2-hydroxypyridine. One common method is the reaction of 2-hydroxypyridine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained to ensure the selective iodination at the 5-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The hydroxyl group at the 2-position can be oxidized to form a ketone or reduced to form an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of palladium or copper catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce ketones or alcohols .
Scientific Research Applications
2-Hydroxy-5-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-bromopyridine: Similar to 2-Hydroxy-5-iodopyridine but with a bromine atom instead of iodine.
2-Hydroxy-5-chloropyridine: Contains a chlorine atom at the 5-position.
2-Hydroxy-5-fluoropyridine: Features a fluorine atom at the 5-position.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity makes it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
5-iodo-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJUNNCVIDKJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332659 | |
Record name | 2-Hydroxy-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-79-2 | |
Record name | 2-Hydroxy-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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